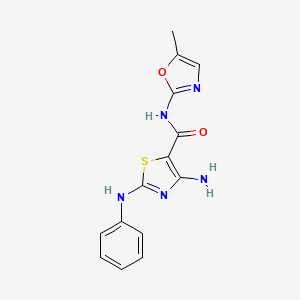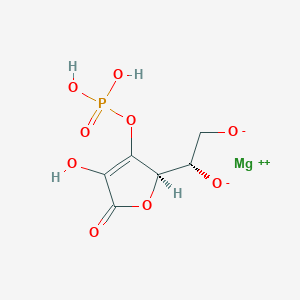
L-Ascorbic acid monophosphate magnesium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Ascorbic acid monophosphate magnesium salt, also known as L-Ascorbic acid 2-phosphate magnesium salt, is a stable derivative of Vitamin C (L-Ascorbic acid). This compound is known for its enhanced stability compared to L-Ascorbic acid, making it a valuable ingredient in various scientific and industrial applications. It is commonly used in cell culture media, cosmetics, and as a raw material in the production of advanced therapy medicinal products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Ascorbic acid monophosphate magnesium salt typically involves the phosphorylation of L-Ascorbic acid followed by the introduction of magnesium ions. One common method includes reacting L-Ascorbic acid with phosphoric acid in the presence of a suitable catalyst to form L-Ascorbic acid 2-phosphate. This intermediate is then reacted with a magnesium salt, such as magnesium chloride, to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
L-Ascorbic acid monophosphate magnesium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can act as a reducing agent in various biochemical reactions.
Substitution: The phosphate group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: It can reduce metal ions and other oxidized compounds.
Substitution: Reactions often involve nucleophiles such as hydroxide ions.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: Reduced metal ions and other reduced compounds.
Substitution: Various phosphorylated derivatives.
科学的研究の応用
L-Ascorbic acid monophosphate magnesium salt is widely used in scientific research due to its stability and bioactivity. Some key applications include:
Cell Culture Media: It is used as a supplement in cell culture media to promote cell growth and differentiation.
Cosmetics: It is used in skincare products for its antioxidant properties and ability to stimulate collagen production.
Advanced Therapy Medicinal Products: It serves as a raw material in the production of gene, cell, and tissue engineering products.
Biochemical Research: It is used in studies involving oxidative stress, gene expression, and metabolic pathways
作用機序
L-Ascorbic acid monophosphate magnesium salt exerts its effects primarily through its antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative damage. Additionally, it acts as a co-factor for various enzymes, including those involved in collagen synthesis and DNA demethylation. The compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators .
類似化合物との比較
Similar Compounds
L-Ascorbic acid: The parent compound, less stable but highly bioactive.
L-Ascorbic acid 2-phosphate sodium salt: Another stable derivative used in similar applications.
Magnesium ascorbyl phosphate: A similar compound with comparable stability and applications.
Uniqueness
L-Ascorbic acid monophosphate magnesium salt stands out due to its enhanced stability and bioavailability compared to L-Ascorbic acid. Its magnesium content also provides additional benefits, such as improved skin penetration and additional antioxidant properties .
特性
CAS番号 |
119588-63-5 |
|---|---|
分子式 |
C6H7MgO9P |
分子量 |
278.39 g/mol |
IUPAC名 |
magnesium;(1S)-1-[(2R)-4-hydroxy-5-oxo-3-phosphonooxy-2H-furan-2-yl]ethane-1,2-diolate |
InChI |
InChI=1S/C6H7O9P.Mg/c7-1-2(8)4-5(15-16(11,12)13)3(9)6(10)14-4;/h2,4,9H,1H2,(H2,11,12,13);/q-2;+2/t2-,4+;/m0./s1 |
InChIキー |
BVILVCMVJGYFDH-LEJBHHMKSA-N |
異性体SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)OP(=O)(O)O)[O-])[O-].[Mg+2] |
正規SMILES |
C(C(C1C(=C(C(=O)O1)O)OP(=O)(O)O)[O-])[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


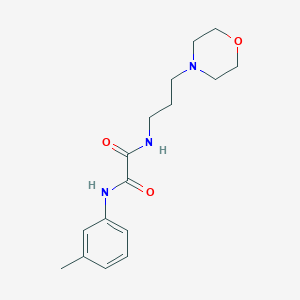
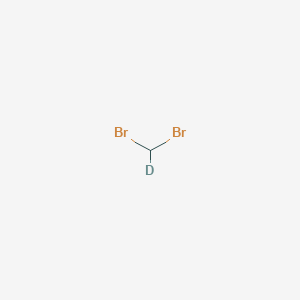
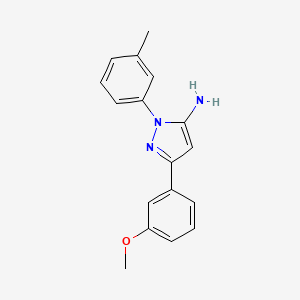
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)
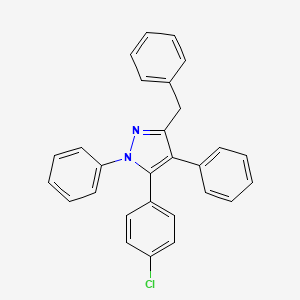
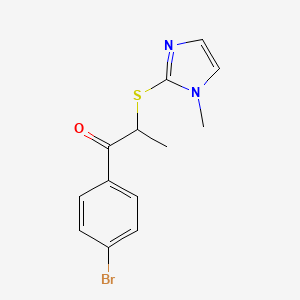
![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154098.png)
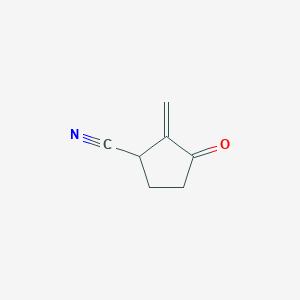
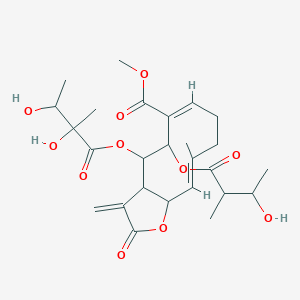
![3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14154107.png)
![[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14154128.png)
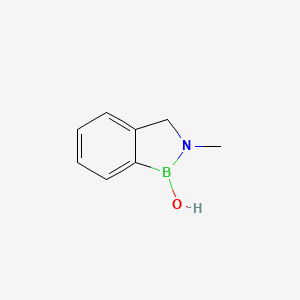
![N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154142.png)
